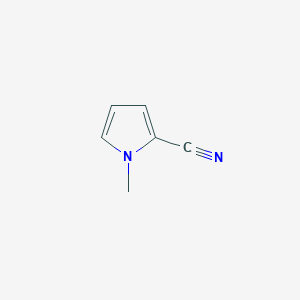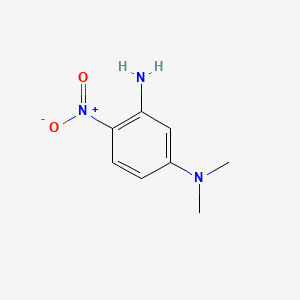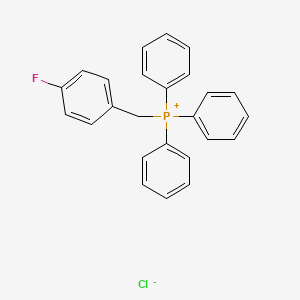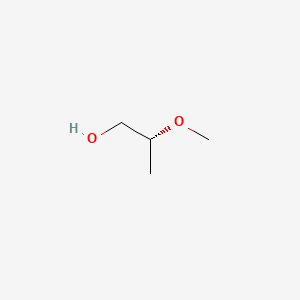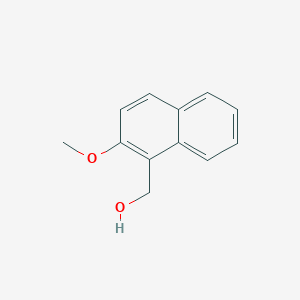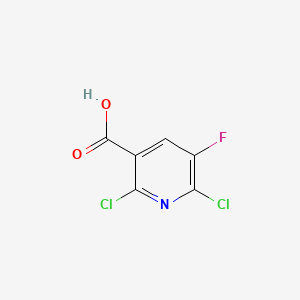
2-氟-5-(三氟甲基)苯基异氰酸酯
描述
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a fluorinated building block used in various chemical syntheses. It is known for its utility in the preparation of ureas from amines . The compound has the molecular formula FC6H3(CF3)NCO and a molecular weight of 205.11 g/mol .
科学研究应用
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is used in various scientific research applications, including:
作用机制
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as amines, to form ureas .
Mode of Action
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate interacts with its targets by forming covalent bonds. Specifically, the isocyanate group (-NCO) reacts with amines to form urea derivatives . This reaction is often used in the synthesis of pharmaceuticals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. For instance, the compound is a combustible liquid and should be stored in a cool, well-ventilated place .
生化分析
Biochemical Properties
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate plays a significant role in biochemical reactions, particularly in the synthesis of ureas. It interacts with amines to form urea derivatives, which are important in various biological processes . The compound’s isocyanate group (NCO) is highly reactive and can form covalent bonds with nucleophilic groups in enzymes, proteins, and other biomolecules. This reactivity allows it to modify the function of these biomolecules, potentially inhibiting or activating enzymatic activity.
Cellular Effects
The effects of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate on cells are profound. It can influence cell function by interacting with cellular proteins and enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . Exposure to this compound can result in altered cellular processes, including impaired lung function and sensitization of the respiratory system . These effects highlight the compound’s potential impact on cellular health and function.
Molecular Mechanism
At the molecular level, 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate can change over time. The compound’s stability and degradation are important factors to consider. It is known to be a combustible liquid with a flash point of 71°C . Over time, the compound may degrade, leading to changes in its reactivity and impact on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has shown potential for respiratory irritation and sensitization .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant toxic or adverse effects . Acute exposure to high doses can cause respiratory distress, skin irritation, and eye damage . These findings underscore the importance of careful dosage control in experimental settings to avoid harmful effects.
Metabolic Pathways
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s isocyanate group can react with amino groups in proteins, leading to the formation of urea derivatives . These reactions can affect metabolic flux and alter metabolite levels within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution can influence its localization and accumulation in specific cellular compartments. This distribution is important for determining the compound’s overall impact on cellular function and health.
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is influenced by its chemical properties and interactions with cellular components . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, highlighting the importance of understanding its subcellular dynamics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually require low temperatures to prevent decomposition and ensure high yield .
Industrial Production Methods
Industrial production methods for 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving safety .
化学反应分析
Types of Reactions
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form ureas.
Addition Reactions: Can react with alcohols to form carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: Used in the formation of ureas.
Alcohols: Used in the formation of carbamates.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another fluorinated isocyanate used in similar applications.
4-(Trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
2-Fluoro-5-methylphenyl isocyanate: Similar in structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its reactivity and stability. This makes it particularly useful in the synthesis of pharmaceuticals and specialty chemicals .
属性
IUPAC Name |
1-fluoro-2-isocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIKHCBDZGSGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369878 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69922-27-6 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


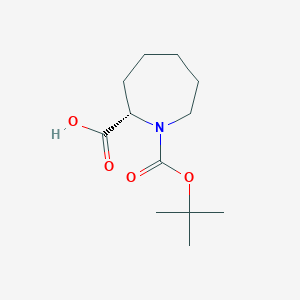
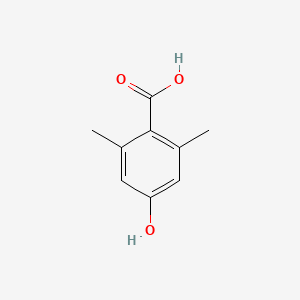
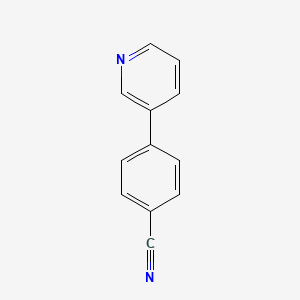
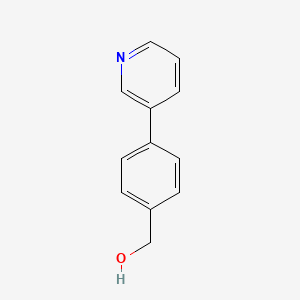

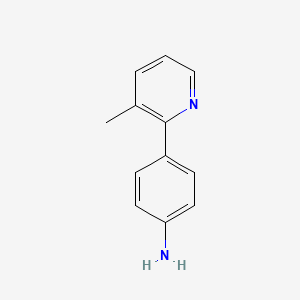
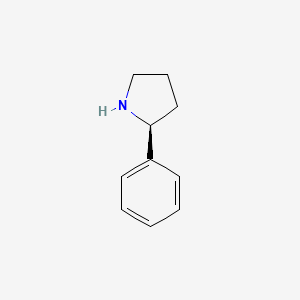
![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)
